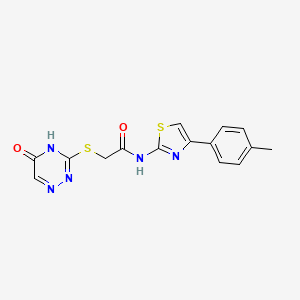
2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N5O2S2 and its molecular weight is 359.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a triazine and thiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical formula of the compound is C13H12N4O2S. The structural components include:
- Thiazole ring : Contributes to antimicrobial and anticancer activities.
- Triazine moiety : Known for its role in various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazine rings exhibit significant antimicrobial properties. For instance:
- Thiazoles have been shown to possess activity against various fungi and bacteria. A study reported that thiazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM against Candida albicans and Aspergillus niger .
Antitumor Activity
The compound's potential as an anticancer agent is noteworthy. Thiazole derivatives have demonstrated cytotoxic effects in various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
The presence of electron-donating or withdrawing groups on the thiazole ring significantly influences the cytotoxicity .
Anticonvulsant Properties
Certain thiazole derivatives have also shown anticonvulsant activity in animal models. For example, a derivative with a similar structure was found to eliminate tonic extensor phases in seizure models, indicating potential therapeutic applications in epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Electron-withdrawing groups : Enhance antimicrobial activity by increasing lipophilicity.
- Substituents on the thiazole ring : Influence cytotoxicity; for instance, methyl groups at specific positions have been correlated with increased activity .
- Triazine modifications : Altering the substituents on the triazine ring can lead to variations in pharmacological effects.
Case Studies
Several studies have investigated compounds similar to this compound:
- Synthesis and Testing : A series of thiazole-containing compounds were synthesized and evaluated for their anticancer activities against human glioblastoma cells. The most active compounds exhibited IC50 values significantly lower than standard treatments like doxorubicin .
- Mechanistic Studies : Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that could be exploited for drug design .
特性
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-9-2-4-10(5-3-9)11-7-23-14(17-11)19-13(22)8-24-15-18-12(21)6-16-20-15/h2-7H,8H2,1H3,(H,17,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCUEBOTMVOQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













